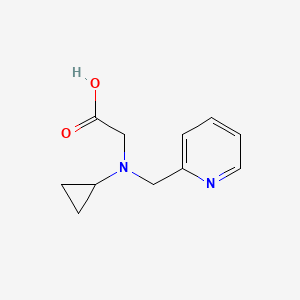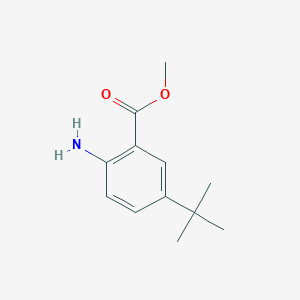![molecular formula C13H14F3NO2 B7866911 [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866911.png)
[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid: is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate [3-trifluoromethyl-benzylamine] through the reduction of the corresponding nitro compound. This intermediate is then reacted with cyclopropyl carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The amino-acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- [Cyclopropyl-(4-trifluoromethyl-benzyl)-amino]-acetic acid
- [Cyclopropyl-(2-trifluoromethyl-benzyl)-amino]-acetic acid
- [Cyclopropyl-(3-difluoromethyl-benzyl)-amino]-acetic acid
Comparison: [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical and biological properties. Compared to its analogs with different substitution patterns, this compound may exhibit distinct reactivity, stability, and biological activity. The trifluoromethyl group at the 3-position can enhance the compound’s electron-withdrawing effects, potentially leading to higher potency and selectivity in its interactions with molecular targets.
Properties
IUPAC Name |
2-[cyclopropyl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-9(6-10)7-17(8-12(18)19)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKXUJGTXOCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866829.png)
![[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866838.png)
![[(2,6-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866844.png)
![[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866849.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7866857.png)
![[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid](/img/structure/B7866866.png)

![[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7866890.png)
![[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866898.png)
![[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866900.png)
![[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866907.png)
![[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7866908.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7866918.png)

